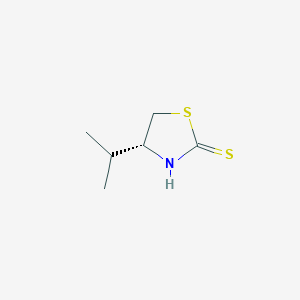

(R)-4-Isopropylthiazolidine-2-thione

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4R)-4-propan-2-yl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIZUGZKLJDJLE-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CSC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CSC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552526 | |

| Record name | (4R)-4-(Propan-2-yl)-1,3-thiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110199-16-1 | |

| Record name | (4R)-4-(Propan-2-yl)-1,3-thiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-4-Isopropyl-1,3-thiazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of (R)-4-Isopropylthiazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Isopropylthiazolidine-2-thione is a chiral heterocyclic compound that has garnered significant attention in the field of organic synthesis.[1] Its rigid thiazolidine-2-thione core, substituted with an isopropyl group at the stereogenic center, makes it an effective and widely used chiral auxiliary. Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the stereoselective formation of new chiral centers in a substrate.[2] This technical guide provides a comprehensive overview of the known physical properties of this compound, along with detailed experimental protocols for their determination.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[3] While extensive datasets for the (R)-enantiomer are not universally available, key physical properties can be reliably inferred from its enantiomeric counterpart, (S)-4-Isopropylthiazolidine-2-thione, and from racemic mixtures.

Data Summary

The following tables summarize the available quantitative data for 4-Isopropylthiazolidine-2-thione.

| Identifier | Value |

| IUPAC Name | (4R)-4-(propan-2-yl)-1,3-thiazolidine-2-thione |

| Synonyms | (R)-4-Isopropyl-1,3-thiazolidine-2-thione, (4R)-4-isopropyl-1,3-thiazolidine-2-thione |

| CAS Number | 110199-16-1[3] |

| Molecular Formula | C₆H₁₁NS₂[3] |

| Molecular Weight | 161.29 g/mol [3] |

| Physical Form | White crystalline solid[3] |

| Property | Value | Notes |

| Melting Point | 69-74 °C | Data for the (S)-enantiomer.[4] |

| Optical Rotation, [α]²⁰/D | +33.0 to +40.0° | Inferred from the (S)-enantiomer (-33.0 to -40.0°, c=1 in CHCl₃).[4] |

| Solubility | Soluble in chloroform.[4] | Further quantitative solubility data in common organic solvents is not readily available. |

Spectral Data

Detailed spectral analyses are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: A ¹³C NMR spectrum has been reported for the racemic mixture of 4-Isopropylthiazolidine-2-thione in CDCl₃. The specific peak assignments for the (R)-enantiomer are not detailed in the available literature.

Experimental Protocols

The following are generalized protocols for the determination of the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

Methodology:

-

A small amount of the crystalline this compound is finely powdered and packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which allows for controlled heating.

-

The sample is heated slowly, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range.

-

For accurate measurements, the heating rate should be slow, around 1-2°C per minute, especially near the expected melting point.

Optical Rotation Measurement

Optical rotation is a critical property for chiral molecules, indicating the direction and magnitude to which a compound rotates plane-polarized light.

Methodology:

-

A solution of this compound is prepared by dissolving a precisely weighed sample in a suitable solvent (e.g., chloroform) in a volumetric flask.

-

The solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter).

-

A polarimeter is used to measure the angle of rotation of plane-polarized light (often using the sodium D-line at 589 nm) that passes through the solution.

-

The specific rotation is then calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology:

-

A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is filtered into an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

For ¹H NMR, the spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

-

For ¹³C NMR, the spectrum reveals the number and types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

-

A small amount of the solid sample can be prepared as a KBr pellet or as a thin film by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate.

-

The sample is placed in the path of an infrared beam in an IR spectrometer.

-

The spectrometer measures the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of the bonds within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Methodology:

-

A sample of this compound is introduced into the mass spectrometer.

-

The sample is ionized, often by electron impact (EI) or electrospray ionization (ESI).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

A detector measures the abundance of each ion, generating a mass spectrum.

Applications in Asymmetric Synthesis

This compound is primarily utilized as a chiral auxiliary to control the stereochemical outcome of reactions. The following diagram illustrates its general workflow in an asymmetric alkylation.

References

The Core Mechanism of (R)-4-Isopropylthiazolidine-2-thione in Asymmetric Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Isopropylthiazolidine-2-thione, a potent chiral auxiliary, has emerged as a cornerstone in modern asymmetric synthesis. Its remarkable ability to direct stereochemical outcomes with high precision has made it an invaluable tool in the construction of complex chiral molecules, particularly in the pharmaceutical industry. This technical guide delves into the core mechanism of action of this auxiliary, providing a comprehensive overview of its application in asymmetric aldol additions and alkylations, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations.

Introduction: A Superior Scaffold for Stereocontrol

This compound belongs to a class of chiral auxiliaries that are temporarily incorporated into a prochiral substrate to control the stereochemical course of a reaction.[1] The defining feature of this auxiliary is the thiazolidinethione ring, where the thione (C=S) functionality and the bulky isopropyl group at the C4 position work in concert to establish a highly ordered and predictable steric environment.[1] This rigid conformation effectively shields one face of the enolate derived from the N-acylated auxiliary, thereby directing the approach of electrophiles to the opposite face with high diastereoselectivity.[1]

A significant advantage of thiazolidinethione-based auxiliaries over their oxazolidinone counterparts, such as Evans auxiliaries, is the ease of their removal under milder conditions, which is a crucial consideration in the synthesis of sensitive molecules.

Mechanism of Action in Asymmetric Aldol Additions

The asymmetric aldol addition is a flagship application of this compound. The stereochemical outcome of this reaction is exquisitely controlled by the stoichiometry of the Lewis acid (typically titanium tetrachloride, TiCl₄) and a tertiary amine base, which dictates the formation of either a chelated or a non-chelated transition state. This, in turn, leads to the selective formation of either the Evans syn or the non-Evans syn aldol adduct.[2][3]

The "Evans syn" Pathway via a Non-Chelated Transition State

When approximately one equivalent of TiCl₄ and two equivalents of a hindered amine base like (-)-sparteine are used, the reaction proceeds through a non-chelated, Zimmerman-Traxler-type transition state.[2][4] In this model, the titanium enolate adopts a chair-like conformation that minimizes steric interactions. The bulky isopropyl group of the auxiliary directs the aldehyde to approach from the less hindered face of the enolate, leading to the formation of the "Evans syn" aldol product with high diastereoselectivity.[2]

The "non-Evans syn" Pathway via a Chelated Transition State

Conversely, by altering the stoichiometry to two equivalents of TiCl₄ and one equivalent of the amine base, the reaction is funneled through a chelated transition state.[5] The excess Lewis acid is believed to form a bidentate chelate with the carbonyl oxygen and the thione sulfur of the N-acylthiazolidinethione. This chelation flips the preferred face of enolate attack, resulting in the formation of the "non-Evans syn" aldol adduct, again with high diastereoselectivity.[2][3]

Quantitative Data for Asymmetric Aldol Additions

The following table summarizes the diastereoselectivity and yields for the asymmetric aldol addition of N-propionyl-(S)-4-isopropylthiazolidine-2-thione with various aldehydes, as reported by Crimmins et al.

| Entry | Aldehyde | Conditions | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Isobutyraldehyde | 1 equiv TiCl₄, 2 equiv (-)-sparteine | "Evans syn" | >99:1 | 85 |

| 2 | Benzaldehyde | 1 equiv TiCl₄, 2 equiv (-)-sparteine | "Evans syn" | >99:1 | 92 |

| 3 | Cinnamaldehyde | 1 equiv TiCl₄, 2 equiv (-)-sparteine | "Evans syn" | >99:1 | 88 |

| 4 | Isobutyraldehyde | 2 equiv TiCl₄, 1 equiv (-)-sparteine | "non-Evans syn" | 97:3 | 75 |

| 5 | Benzaldehyde | 2 equiv TiCl₄, 1 equiv (-)-sparteine | "non-Evans syn" | 95:5 | 81 |

Experimental Protocols

General Procedure for "Evans syn" Aldol Addition

A solution of N-propionyl-(S)-4-isopropylthiazolidine-2-thione (1.0 equiv) in anhydrous dichloromethane (0.1 M) is cooled to -78 °C under an inert atmosphere. Titanium tetrachloride (1.0 M solution in CH₂Cl₂, 1.1 equiv) is added dropwise, followed by the dropwise addition of (-)-sparteine (2.5 equiv). The resulting mixture is stirred at -78 °C for 30-60 minutes to facilitate enolate formation. The aldehyde (1.2 equiv) is then added dropwise, and the reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 1-2 hours), the reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is warmed to room temperature, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[6]

General Procedure for "non-Evans syn" Aldol Addition

The procedure is similar to the "Evans syn" protocol, with the key difference being the stoichiometry of the reagents. A solution of N-propionyl-(S)-4-isopropylthiazolidine-2-thione (1.0 equiv) in anhydrous dichloromethane (0.1 M) is cooled to -78 °C. Titanium tetrachloride (1.0 M solution in CH₂Cl₂, 2.2 equiv) is added dropwise, followed by the dropwise addition of diisopropylethylamine (1.1 equiv). After stirring for 30-60 minutes, the aldehyde (1.2 equiv) is added. The workup and purification follow the same procedure as the "Evans syn" protocol.

Asymmetric Alkylation

N-acyl-(R)-4-isopropylthiazolidine-2-thiones also serve as excellent substrates for diastereoselective alkylations. The enolate, typically generated with a strong base, reacts with electrophiles with high facial selectivity, dictated by the steric hindrance of the isopropyl group.

Removal of the Chiral Auxiliary

A key advantage of the thiazolidinethione auxiliary is its facile removal under mild conditions. This can be achieved through various methods, including:

-

Hydrolysis: Treatment with mild acid or base.

-

Reduction: Using reducing agents like sodium borohydride to yield the corresponding alcohol.

-

Aminolysis: Reaction with amines to form amides.

-

Transesterification: Reaction with alkoxides to form esters.

This versatility allows for the conversion of the aldol or alkylation products into a wide range of valuable chiral building blocks.

Conclusion

This compound is a highly effective and versatile chiral auxiliary for asymmetric synthesis. Its predictable stereodirecting ability, particularly in aldol additions where the stereochemical outcome can be rationally controlled by the reaction conditions, makes it a powerful tool for the synthesis of complex, stereochemically defined molecules. The ease of removal of the auxiliary further enhances its utility in multi-step syntheses. This guide provides a foundational understanding of its mechanism of action, empowering researchers to leverage this remarkable tool in their synthetic endeavors.

References

- 1. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide on the Synthesis and Characterization of (R)-4-Isopropylthiazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Isopropylthiazolidine-2-thione is a chiral heterocyclic compound of significant interest in medicinal chemistry and asymmetric synthesis. Its rigid thiazolidine-2-thione core, coupled with the stereogenic center at the C4 position, makes it a valuable building block for the synthesis of complex molecules and a potential pharmacophore in drug discovery. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and a summary of its key physicochemical and spectroscopic properties.

Introduction

Thiazolidine-2-thiones are a class of sulfur and nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and applications as chiral auxiliaries in asymmetric synthesis. The specific stereoisomer, this compound, presents a unique three-dimensional structure that can be exploited for stereoselective transformations and targeted interactions with biological macromolecules.[1] This document outlines a reliable synthetic route to this compound and details the analytical techniques employed for its structural elucidation and purity assessment.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁NS₂ |

| Molecular Weight | 161.29 g/mol |

| CAS Number | 110199-16-1 |

| Appearance | White crystalline solid |

| Melting Point | Not explicitly found for (R)-enantiomer. The (S)-enantiomer has a reported melting point of 69-71 °C. |

| Purity | Typically ≥95% (commercially available) |

| Storage Conditions | Store in an inert atmosphere at 2-8°C. |

Synthesis

The synthesis of this compound is analogous to the well-established procedure for its (S)-enantiomer, starting from the corresponding chiral amino alcohol, (R)-valinol. The reaction proceeds via a one-pot cyclization with carbon disulfide in the presence of a base.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

(R)-Valinol

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1 M solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-valinol (1.0 eq) in a mixture of ethanol and water.

-

Add carbon disulfide (2.5-3.0 eq) to the solution at room temperature.

-

Slowly add a solution of potassium hydroxide (2.5-3.0 eq) in ethanol/water to the reaction mixture.

-

Heat the mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

-

Acidify the aqueous residue to pH ~2-3 with 1 M HCl.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound are confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for this compound are summarized in Table 2.

Table 2: Predicted NMR Spectroscopic Data for this compound in CDCl₃

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Assignment |

| ~8.0-8.5 (br s, 1H) | N-H |

| ~4.1-4.3 (m, 1H) | H-4 |

| ~3.4-3.6 (dd, 1H) | H-5a |

| ~3.0-3.2 (dd, 1H) | H-5b |

| ~2.0-2.2 (m, 1H) | CH (isopropyl) |

| ~1.0-1.2 (d, 3H) | CH₃ (isopropyl) |

| ~0.8-1.0 (d, 3H) | CH₃ (isopropyl) |

Note: These are predicted values based on data for the (S)-enantiomer and related structures. Actual experimental values may vary slightly.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed in Table 3.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3150-3250 | N-H stretch |

| ~2850-2970 | C-H stretch (aliphatic) |

| ~1280-1320 | C=S stretch (thione) |

| ~1100-1200 | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak and major fragments are outlined in Table 4.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Assignment |

| 161 | [M]⁺ (Molecular ion) |

| 118 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

Experimental and Logical Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification.

Characterization Logic

Caption: Logic diagram for compound characterization.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined synthetic protocol, adapted from established methods, offers a reliable route to this valuable chiral building block. The comprehensive characterization data, including predicted NMR, IR, and MS values, serves as a crucial reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The methodologies and data presented herein are intended to facilitate the efficient and accurate production and analysis of this compound for its application in advanced scientific research.

References

Spectroscopic Analysis of (R)-4-Isopropylthiazolidine-2-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of (R)-4-Isopropylthiazolidine-2-thione. This chiral auxiliary is a key building block in asymmetric synthesis, making a thorough understanding of its spectral properties essential for reaction monitoring, quality control, and structural elucidation.

Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for this compound. Due to the limited availability of public spectral data, typical ranges and data from analogous structures are provided for ¹H NMR and IR spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of 4-Isopropylthiazolidine-2-thione has been reported in deuterated chloroform (CDCl₃)[1]. The chemical shifts provide a distinct fingerprint of the carbon skeleton.

| Carbon Atom | Chemical Shift (δ) in ppm (CDCl₃) |

| C=S (C2) | ~205 |

| CH (C4) | ~65 |

| CH₂ (C5) | ~35 |

| CH (isopropyl) | ~32 |

| CH₃ (isopropyl) | ~19, ~18 |

Note: The exact chemical shifts may vary slightly depending on the experimental conditions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton(s) | Expected Chemical Shift (δ) in ppm | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| NH | 8.0 - 9.0 | Broad singlet | - |

| H4 | 4.0 - 4.5 | Multiplet | |

| H5a | 3.0 - 3.5 | Doublet of doublets | |

| H5b | 2.8 - 3.3 | Doublet of doublets | |

| CH (isopropyl) | 2.0 - 2.5 | Multiplet | ~7 |

| CH₃ (isopropyl) | 0.9 - 1.2 | Doublet | ~7 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H stretch | 3200 - 3100 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium-Strong |

| C=S stretch (thione) | 1250 - 1020 | Strong |

| C-N stretch | 1350 - 1280 | Medium-Strong |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of this compound, based on standard laboratory practices for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ directly in an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or more).

-

Process the spectrum similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Materials:

-

This compound sample

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the functional groups.

-

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chiral compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Review of thiazolidinethiones as chiral auxiliaries in organic synthesis.

An in-depth guide to the application of thiazolidinethiones as chiral auxiliaries in modern organic synthesis, designed for researchers, scientists, and professionals in drug development.

Introduction: The Rise of Thiazolidinethiones in Asymmetric Synthesis

Chiral auxiliaries are a cornerstone of asymmetric synthesis, enabling the stereocontrolled formation of new stereogenic centers by temporarily attaching a chiral moiety to a substrate.[1] While Evans' oxazolidinones have been a dominant force in this field, their sulfur-containing analogs, specifically 1,3-thiazolidine-2-thiones, have emerged as powerful and often superior alternatives.[2][3]

Thiazolidinethiones are versatile chiral auxiliaries that offer distinct advantages, including ease of preparation from readily available amino acids, high levels of asymmetric induction in a variety of C-C bond-forming reactions, and often milder conditions for cleavage of the auxiliary post-transformation.[1][4] Their N-acyl derivatives serve as effective chiral enolate precursors for reactions such as aldol additions, alkylations, and Michael additions, providing predictable and high levels of stereocontrol.[1][4] Notably, they have proven exceptionally effective in asymmetric acetate aldol reactions, a transformation for which traditional oxazolidinones often provide low selectivity.[5][6]

This technical guide provides a comprehensive overview of the synthesis and application of thiazolidinethione chiral auxiliaries, with a focus on quantitative data, detailed experimental protocols, and mechanistic illustrations.

Synthesis and Acylation of Thiazolidinethione Auxiliaries

The most common and efficient route to these auxiliaries begins with the reduction of natural α-amino acids to their corresponding β-amino alcohols. These precursors are then cyclized using carbon disulfide (CS₂).[1][2] The reaction conditions can be tuned to favor the formation of either the oxazolidinethione or the thiazolidinethione.[7] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[2][3]

Experimental Protocol: Synthesis of (R)-4-isopropyl-1,3-thiazolidine-2-thione

This protocol is adapted from procedures described in the literature for the synthesis of valine-derived auxiliaries.

-

Reduction of L-Valine: L-Valine is reduced to L-valinol using a standard reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF under an inert atmosphere. The reaction is typically performed at 0 °C to room temperature, followed by a careful aqueous workup.

-

Cyclization: To a solution of L-valinol in a suitable solvent (e.g., THF or CH₂Cl₂), triethylamine (Et₃N, ~1.2 equivalents) is added. Carbon disulfide (CS₂, ~1.2 equivalents) is then added dropwise at room temperature. The reaction mixture is stirred for several hours until completion, monitored by TLC.[1]

-

Workup and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure thiazolidinethione as a crystalline solid.

Asymmetric Aldol Additions

The asymmetric aldol reaction is a premier application of thiazolidinethione auxiliaries. The enolization of N-acyl thiazolidinethiones, typically mediated by Lewis acids like titanium tetrachloride (TiCl₄) or boron triflates, followed by reaction with an aldehyde, proceeds with high diastereoselectivity. A key advantage is the ability to control the stereochemical outcome to produce either the "Evans syn" or "non-Evans syn" aldol adduct by modulating the stoichiometry of the Lewis acid and base (e.g., (-)-sparteine or Hünig's base).[8][9]

Quantitative Data: Asymmetric Propionate Aldol Additions

The following table summarizes representative results for titanium-mediated aldol additions using a valine-derived N-propionyl thiazolidinethione.

| Entry | Aldehyde (R'CHO) | Base (equiv.) | Product | d.r. (syn:anti) | Yield (%) | Reference |

| 1 | Isobutyraldehyde | (-)-Sparteine (1.1) | non-Evans syn | 98:2 | 91 | [Crimmins, M.T. et al., Org. Lett., 2000] |

| 2 | Isobutyraldehyde | (-)-Sparteine (2.2) | Evans syn | >99:1 | 89 | [Crimmins, M.T. et al., Org. Lett., 2000] |

| 3 | Benzaldehyde | (-)-Sparteine (1.1) | non-Evans syn | 97:3 | 85 | [Crimmins, M.T. et al., Org. Lett., 2000] |

| 4 | Benzaldehyde | (-)-Sparteine (2.2) | Evans syn | >99:1 | 91 | [Crimmins, M.T. et al., Org. Lett., 2000] |

Experimental Protocol: TiCl₄-Mediated "non-Evans" syn Aldol Reaction

This protocol is a representative procedure based on work by Crimmins et al.[9]

-

Preparation: A solution of N-propionyl thiazolidinethione (1.0 equiv.) in anhydrous CH₂Cl₂ is cooled to -78 °C under an argon atmosphere.

-

Enolization: Titanium tetrachloride (TiCl₄, 1.1 equiv.) is added dropwise, and the resulting solution is stirred for 5 minutes. (-)-Sparteine (1.1 equiv.) is then added dropwise, and the mixture is stirred for 1 hour at -78 °C.

-

Aldehyde Addition: The aldehyde (1.2 equiv.) is added, and the reaction is stirred at -78 °C for 1-2 hours.

-

Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography to afford the pure non-Evans syn-aldol adduct.

Other Key Asymmetric Transformations

Asymmetric Alkylation

The enolates derived from N-acyl thiazolidinethiones can be stereoselectively alkylated with various electrophiles. High diastereoselectivity is typically achieved, providing a reliable route to α-substituted chiral carboxylic acid derivatives.[1] Nickel-catalyzed methods have been developed for the alkylation with stable carbocationic salts, affording single diastereomers in high yields.[10]

Asymmetric Michael Additions

Thiazolidinethiones and their N-enoyl derivatives are excellent partners in asymmetric Michael (conjugate) additions. The nitrogen atom of the thiazolidinethione heterocycle can act as a nucleophile, adding to α,β-unsaturated systems with high diastereoselectivity. These reactions provide access to complex chiral building blocks containing new C-N and C-C bonds.

Cleavage of the Chiral Auxiliary

A significant advantage of thiazolidinethione auxiliaries is the variety of mild methods available for their removal, which often proceed more readily than with their oxazolidinone counterparts.[2][3] The choice of reagent dictates the functional group obtained in the final product.

Experimental Protocol: Reductive Cleavage to a Chiral Alcohol

This general protocol describes the conversion of an N-acyl thiazolidinethione adduct to a primary alcohol.

-

Setup: The N-acyl thiazolidinethione adduct (1.0 equiv.) is dissolved in an anhydrous ether (e.g., THF or Et₂O) and cooled to 0 °C under an argon atmosphere.

-

Reduction: A solution of lithium borohydride (LiBH₄, ~2-3 equiv.) is added portion-wise. The reaction is stirred at 0 °C and allowed to warm to room temperature over several hours.

-

Quenching and Workup: The reaction is carefully quenched with a saturated aqueous solution of NH₄Cl or Rochelle's salt. The mixture is stirred vigorously until two clear layers form. The aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude material is purified by column chromatography to separate the chiral alcohol from the recovered thiazolidinethione auxiliary.

Conclusion

Thiazolidinethione-based chiral auxiliaries represent a highly effective and versatile tool for modern asymmetric synthesis. Their straightforward preparation, predictable and high stereocontrol in key C-C bond-forming reactions, and the operational simplicity of their removal make them valuable assets for academic research and industrial applications in drug development.[4] The ability to access different product stereoisomers from a single auxiliary by simply modifying reaction conditions further underscores their utility and power in the synthesis of complex chiral molecules.

References

- 1. The Application of Chiral Oxazolidinethiones and Thiazolidinethio...: Ingenta Connect [ingentaconnect.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Diastereoselective and Catalytic α-Alkylation of Chiral N-Acyl Thiazolidinethiones with Stable Carbocationic Salts. | Semantic Scholar [semanticscholar.org]

The Ascendancy of Sulfur in Stereoselective Synthesis: A Technical Guide to Sulfur-Based Chiral Auxiliaries

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. This technical guide provides an in-depth exploration of the discovery, development, and application of sulfur-based chiral auxiliaries, a powerful class of molecules that have revolutionized asymmetric synthesis. This document details the historical context, key classes of auxiliaries, their application in pivotal organic reactions, and comprehensive experimental protocols.

Introduction: The Emergence of Sulfur as a Stereocontrolling Element

The principle of a chiral auxiliary, a stereogenic unit temporarily incorporated into a substrate to direct a diastereoselective transformation, was introduced to the world of organic synthesis in the mid-1970s.[1] While early examples laid the groundwork, the unique electronic and steric properties of sulfur-containing moieties soon positioned them as highly effective and versatile tools for asymmetric induction.

Sulfur-based chiral auxiliaries offer several advantages, including high stereochemical control, predictable outcomes, and often straightforward removal under mild conditions.[2] Their development has been marked by the contributions of numerous chemists who recognized the potential of the sulfur atom, with its diverse oxidation states and coordination abilities, to create highly organized and diastereoselective transition states.[3][4]

This guide will delve into the major classes of sulfur-based chiral auxiliaries, including thiazolidinethiones, oxazolidinethiones, camphorsultams, and sulfinamides, providing a comprehensive overview of their synthesis and application.

Key Classes of Sulfur-Based Chiral Auxiliaries

Thiazolidinethiones and Oxazolidinethiones

Derived from readily available amino acids, thiazolidinethiones and their oxo-analogs, oxazolidinethiones, have proven to be exceptional chiral auxiliaries, particularly in asymmetric aldol and Michael reactions.[2] Their utility was notably advanced by the work of Nagao, who first reported the high diastereoselectivity of acetate aldol reactions using these auxiliaries.[2]

Synthesis of a Representative Thiazolidinethione: (S)-4-Isopropyl-1,3-thiazolidine-2-thione

The synthesis of (S)-4-isopropyl-1,3-thiazolidine-2-thione from the amino acid (S)-valinol is a foundational procedure. The reaction involves the condensation of the amino alcohol with carbon disulfide.[5]

Experimental Protocol: Synthesis of (S)-4-Isopropyl-1,3-thiazolidine-2-thione [5]

-

Materials: (S)-Valinol, Ethanol, Carbon disulfide, Potassium hydroxide.

-

Procedure:

-

To a solution of (S)-valinol in ethanol, add carbon disulfide.

-

A solution of potassium hydroxide in aqueous ethanol is added dropwise at room temperature.

-

The reaction mixture is heated at reflux for an extended period (typically 72 hours) to ensure the conversion of the intermediate oxazolidin-2-thione to the desired thiazolidine-2-thione.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is acidified with aqueous HCl and extracted with dichloromethane.

-

The combined organic layers are dried, filtered, and concentrated to yield the product as a solid.

-

The following diagram illustrates the synthetic workflow for (S)-4-Isopropyl-1,3-thiazolidine-2-thione.

Caption: Synthetic workflow for (S)-4-isopropyl-1,3-thiazolidine-2-thione.

Application in Asymmetric Aldol Reactions

N-acylated thiazolidinethiones are particularly effective in directing the stereochemical outcome of aldol reactions. The enolization of the N-acyl group, often with a Lewis acid like titanium tetrachloride and a hindered base, generates a chiral enolate that reacts with aldehydes with high diastereoselectivity.[2][6]

Experimental Protocol: Asymmetric Acetate Aldol Reaction with N-Acetyl Thiazolidinethione [7][8][9]

-

Materials: N-acetyl thiazolidinethione, Dichlorophenylborane, (-)-Sparteine, Aldehyde, Diethyl ether.

-

Procedure:

-

A solution of N-acetyl thiazolidinethione in diethyl ether is cooled to -78 °C.

-

Dichlorophenylborane and (-)-sparteine are added sequentially to facilitate enolization.

-

The aldehyde is added, and the reaction is stirred at low temperature.

-

The reaction is quenched and worked up to isolate the aldol adduct.

-

The following table summarizes the diastereoselectivity of this reaction with various aldehydes.

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Isobutyraldehyde | >100:1 | 95 | [9] |

| Benzaldehyde | >100:1 | 96 | [9] |

| Acrolein | 20:1 | 85 | [9] |

| Pivaldehyde | >100:1 | 98 | [9] |

Oppolzer's Camphorsultam

Oppolzer's camphorsultam is a highly effective and widely used chiral auxiliary derived from camphor.[10][11] Its rigid bicyclic structure provides excellent steric shielding, leading to high levels of asymmetric induction in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[10][11]

Synthesis of Oppolzer's Camphorsultam

The synthesis of Oppolzer's camphorsultam typically involves the reduction of a camphorsulfonylimine, which is derived from camphorsulfonic acid. A common method utilizes lithium aluminum hydride for the reduction.[12]

Experimental Protocol: Synthesis of (-)-2,10-Camphorsultam [12]

-

Materials: (-)-(Camphorsulfonyl)imine, Lithium aluminum hydride, Tetrahydrofuran.

-

Procedure:

-

A solution of (-)-(camphorsulfonyl)imine in tetrahydrofuran is slowly added to a suspension of lithium aluminum hydride in THF.

-

The reaction is refluxed and then cooled.

-

The reaction is quenched carefully with water and aqueous sodium hydroxide.

-

The product is extracted, and the organic layer is dried and concentrated.

-

The crude product is purified by crystallization.

-

Application in Asymmetric Aldol Reactions

N-propionyl camphorsultam is a common reagent for diastereoselective aldol reactions. The enolate is typically generated using a Lewis acid and a hindered base, and its subsequent reaction with an aldehyde proceeds with high stereocontrol.

Experimental Protocol: Diastereoselective Aldol Reaction with N-Propionyl Camphorsultam [13]

-

Materials: N-propionyl camphorsultam, Di-n-butylboryl triflate, Diisopropylethylamine, Aldehyde, Tetrahydrofuran.

-

Procedure:

-

A solution of N-propionyl camphorsultam in THF is cooled to -78 °C.

-

Di-n-butylboryl triflate and diisopropylethylamine are added to form the boron enolate.

-

The aldehyde is added, and the reaction is stirred at low temperature before warming to room temperature.

-

The reaction is quenched and worked up to isolate the aldol adduct.

-

The logical relationship for a generic chiral auxiliary-mediated reaction is depicted in the following diagram.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Ellman's Sulfinamide

Developed by Jonathan A. Ellman, tert-butanesulfinamide has become a cornerstone of modern asymmetric synthesis, particularly for the preparation of chiral amines.[14] This auxiliary is readily available in both enantiomeric forms and is highly effective in directing the addition of nucleophiles to N-sulfinylimines.[15]

Synthesis of Ellman's Auxiliary: (R)-tert-Butanesulfinamide

The large-scale synthesis of Ellman's auxiliary involves the enantioselective oxidation of di-tert-butyl disulfide, followed by reaction with lithium amide in ammonia.[16]

Experimental Protocol: Synthesis of (R)-tert-Butanesulfinamide [16]

-

Materials: Di-tert-butyl disulfide, Hydrogen peroxide, Vanadium acetylacetonate, (S)-N-(2-hydroxy-1,2-diphenylethyl)-3,5-di-tert-butylsalicylaldimine, Acetone, Liquid ammonia, Lithium wire.

-

Procedure:

-

Oxidation: Di-tert-butyl disulfide is oxidized with hydrogen peroxide in the presence of a chiral vanadium catalyst to form (R)-tert-butyl tert-butanethiosulfinate.

-

Amination: The crude thiosulfinate is dissolved in THF and added to a solution of lithium amide in liquid ammonia at -78 °C.

-

After the reaction is complete, the ammonia is evaporated.

-

The reaction is quenched, and the product is extracted and purified by crystallization.

-

Application in Asymmetric Michael Additions

While primarily known for additions to imines, sulfinyl groups can also direct conjugate additions. For example, chiral sulfoxides have been used as auxiliaries in the Michael addition of various nucleophiles to α,β-unsaturated systems.

Cleavage of Sulfur-Based Chiral Auxiliaries

A critical step in any chiral auxiliary-mediated synthesis is the removal of the auxiliary to reveal the desired enantiomerically enriched product. Fortunately, sulfur-based auxiliaries can often be cleaved under mild conditions.

Common Cleavage Methods [17][18]

-

Thiazolidinethiones/Oxazolidinethiones: These can be removed by hydrolysis (acidic or basic), reduction (e.g., with LiBH4), or by reaction with various nucleophiles such as alkoxides, amines, or organometallics.[18]

-

Camphorsultam: Amide linkages to camphorsultam can be cleaved by hydrolysis (e.g., with LiOH/H2O2) or reduction (e.g., with LiAlH4 or LiBH4).

-

Ellman's Sulfinamide: The N-sulfinyl group is typically cleaved under mild acidic conditions, for example, with HCl in an alcohol solvent.

Conclusion

Sulfur-based chiral auxiliaries have firmly established themselves as indispensable tools in the field of asymmetric synthesis. From the early developments with thiazolidinethiones to the widespread application of Oppolzer's camphorsultam and Ellman's sulfinamide, these reagents have enabled the efficient and predictable synthesis of a vast array of chiral molecules. Their ease of synthesis, high levels of stereocontrol, and generally mild cleavage conditions make them highly attractive for applications in academic research and industrial drug development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the legacy and ongoing development of sulfur-based chiral auxiliaries will undoubtedly continue to play a pivotal role in shaping the future of organic chemistry.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 3. medcraveonline.com [medcraveonline.com]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent. | Semantic Scholar [semanticscholar.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. researchgate.net [researchgate.net]

- 18. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of (R)-4-Isopropylthiazolidine-2-thione: A Technical Guide to Solubility and Stability

For Immediate Release

Physicochemical Properties

(R)-4-Isopropylthiazolidine-2-thione is a chiral compound featuring a thiazolidine ring with an isopropyl group at the 4-position and a thione group at the 2-position.[1] This structure imparts specific steric and electronic properties that are key to its function as a chiral auxiliary.[1] While extensive solubility data is not published, some basic properties have been reported, primarily for its enantiomer, (S)-4-Isopropylthiazolidine-2-thione.

Table 1: Known Physicochemical Properties of Isopropylthiazolidine-2-thione Stereoisomers

| Property | This compound | (S)-4-Isopropylthiazolidine-2-thione | Reference |

| Molecular Formula | C₆H₁₁NS₂ | C₆H₁₁NS₂ | [1] |

| Molecular Weight | 161.29 g/mol | 161.29 g/mol | |

| Appearance | White crystalline solid | Solid | |

| Melting Point | Not specified | 69-71 °C | |

| Optical Activity | Not specified | [α]20/D -37±3°, c = 1 in chloroform | |

| Storage | Inert atmosphere, 2-8°C | Not specified |

Note: Data for the (S)-enantiomer is included for comparative purposes, as properties like melting point and molecular weight are expected to be identical for enantiomers.

The solubility and stability of this compound are critical factors for its application in synthesis, influencing reaction kinetics, purification, and storage.[1]

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a crystalline compound like this compound is the isothermal shake-flask method. This procedure measures the equilibrium solubility of a solute in a given solvent at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a common solvent (e.g., Methanol, Ethanol, Acetonitrile, Tetrahydrofuran, Toluene, Dichloromethane, Water). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled (e.g., 25°C and 37°C).

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.

-

Analysis: Accurately dilute the filtered supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Experimental Protocol for Stability Assessment

A stability-indicating method is crucial for determining the intrinsic stability of a compound. It involves subjecting the substance to a variety of stress conditions to induce degradation and developing an analytical method that can separate the intact compound from its degradation products.[2][3]

Methodology: Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile:Water, 50:50 v/v).

-

Stress Conditions: Expose the stock solution to the following conditions in separate experiments:

-

Acid Hydrolysis: Add 1N HCl and heat at a controlled temperature (e.g., 60-80°C).

-

Base Hydrolysis: Add 1N NaOH and heat at a controlled temperature.

-

Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.

-

Method Development: The HPLC method must be developed and validated to ensure it can separate the parent peak of this compound from all potential degradation product peaks. A diode-array detector (DAD) is useful for assessing peak purity.

-

Data Evaluation: The stability is evaluated by monitoring the decrease in the peak area of the parent compound and the formation of degradation products over time. This data can be used to determine degradation kinetics and potential degradation pathways.

Conclusion

While quantitative solubility and stability data for this compound are not currently available in the public domain, the standardized protocols outlined in this guide provide a robust framework for their determination. The application of these methodologies will enable researchers to generate the critical data needed to optimize reaction conditions, ensure consistent product quality, and establish appropriate storage and handling procedures. The insights gained from such studies are invaluable for the effective and reliable use of this important chiral auxiliary in research and development.

References

(R)-4-Isopropylthiazolidine-2-thione: A Technical Guide for Asymmetric Synthesis and Drug Development

For Immediate Release

This technical guide provides an in-depth overview of (R)-4-Isopropylthiazolidine-2-thione, a pivotal chiral auxiliary in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, applications in asymmetric synthesis, and relevant experimental protocols.

Core Compound Identification

CAS Number: 110199-16-1 Molecular Formula: C₆H₁₁NS₂

This compound is a heterocyclic compound widely employed as a chiral auxiliary. Its robust stereochemical control makes it an invaluable tool in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Weight | 161.29 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 69-74 °C | [2][3] |

| Optical Rotation | [α]²⁰/D +33° to +40° (c=1 in CHCl₃) | [2][3] |

Asymmetric Aldol Reactions: A Powerful Tool for Stereoselective C-C Bond Formation

This compound is a cornerstone of the Crimmins protocol for asymmetric aldol reactions, enabling the synthesis of syn and anti aldol adducts with high diastereoselectivity. The N-acylated derivative of this auxiliary reacts with various aldehydes to form key intermediates for the synthesis of natural products and active pharmaceutical ingredients.

General Workflow for Asymmetric Aldol Reaction

The following diagram illustrates the general workflow for a titanium-mediated asymmetric aldol reaction using an N-acylthiazolidinethione auxiliary.

Caption: General workflow for a Crimmins asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction

The following is a representative experimental protocol for the diastereoselective aldol reaction of an N-acyl derivative of this compound with an aldehyde. This protocol is adapted from established methodologies and serves as a guideline for researchers.

Materials:

-

N-propanoyl-(R)-4-isopropylthiazolidine-2-thione

-

Titanium (IV) chloride (TiCl₄)

-

(-)-Sparteine

-

Isobutyraldehyde

-

Dichloromethane (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of N-propanoyl-(R)-4-isopropylthiazolidine-2-thione (1.0 eq) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

-

Titanium (IV) chloride (1.1 eq) is added dropwise, and the resulting solution is stirred for 5 minutes.

-

(-)-Sparteine (1.2 eq) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

-

A solution of isobutyraldehyde (1.2 eq) in anhydrous dichloromethane is added dropwise over 3 minutes.

-

The reaction mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 30 minutes.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride.

-

The mixture is extracted with dichloromethane, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to yield the desired aldol adduct.

Quantitative Data for Asymmetric Aldol Reactions

The following table summarizes typical yields and diastereoselectivities achieved in asymmetric aldol reactions employing N-acyl thiazolidinethiones, demonstrating the high level of stereocontrol exerted by the chiral auxiliary.

| Aldehyde | N-Acyl Auxiliary | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Isobutyraldehyde | N-Propionyl | >95:5 | 85-95 |

| Benzaldehyde | N-Propionyl | >95:5 | 80-90 |

| Acrolein | N-Propionyl | >90:10 | 75-85 |

Application in the Synthesis of Phosphoramidate Prodrugs

This compound also finds application as a chiral auxiliary in the synthesis of phosphoramidate prodrugs, a class of molecules designed to improve the cellular uptake and activation of nucleotide-based therapeutics.[1][4][5] The "ProTide" approach utilizes chiral amino acid esters and an aryl group attached to a phosphorus center, which is then coupled to the nucleoside. The stereochemistry of the phosphorus center can significantly impact the biological activity of the prodrug, and chiral auxiliaries can be employed to control this stereocenter.

Signaling Pathway for ProTide Activation

The intracellular activation of a phosphoramidate prodrug is a multi-step enzymatic process. The following diagram illustrates the generally accepted pathway.

Caption: Intracellular activation pathway of a phosphoramidate prodrug.

While specific experimental protocols for the use of this compound in ProTide synthesis are proprietary and vary depending on the nucleoside analog, the general principle involves the diastereoselective synthesis of a phosphoramidating agent where the chirality is introduced using the thiazolidinethione auxiliary. This chiral phosphoramidating agent is then reacted with the nucleoside to form the target prodrug.

Conclusion

This compound is a versatile and highly effective chiral auxiliary for asymmetric synthesis. Its application in diastereoselective aldol reactions and the synthesis of chiral phosphoramidate prodrugs underscores its importance in the development of new therapeutics. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development settings.

References

- 1. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of phosphoramidate prodrugs of two analogues of 2-deoxy-d-ribose-1-phosphate directed to the discovery of two carbasugars as new potential anti-HIV leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel synthesis of antiviral nucleoside phosphoramidate and thiophosphoramidate prodrugs via nucleoside H-phosphonamidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-herpetic activity of phosphoramidate ProTides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Asymmetric Aldol Reaction Using (R)-4-Isopropylthiazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to construct complex chiral molecules. The use of chiral auxiliaries remains a robust and reliable strategy to induce stereoselectivity. Among these, N-acyl thiazolidinethiones, particularly those derived from readily available amino acids, have emerged as powerful tools. This document provides a detailed protocol for the titanium-mediated asymmetric aldol reaction using (R)-4-Isopropylthiazolidine-2-thione as the chiral auxiliary. This method, largely based on the work of Crimmins and others, offers excellent control over the stereochemical outcome, allowing for the selective synthesis of either syn or anti aldol adducts with high diastereoselectivity.[1][2][3] The thiazolidinethione auxiliary is advantageous due to the ease of its introduction and subsequent removal, often under mild conditions.[1][4][5]

Principle and Stereochemical Control

The stereochemical outcome of the aldol reaction using N-acylthiazolidinethiones is highly dependent on the reaction conditions, specifically the choice and stoichiometry of the base and the Lewis acid used for enolization. The reaction proceeds through a chelated transition state, as described by the Zimmerman-Traxler model.

In the presence of a Lewis acid like titanium tetrachloride (TiCl4) and a hindered amine base, the N-acylthiazolidinethione forms a titanium enolate. The stereoselectivity of the subsequent reaction with an aldehyde is controlled by the geometry of this enolate and the facial selectivity of the aldehyde addition.

-

"Evans syn" Aldol Adduct: The use of two equivalents of a base such as (-)-sparteine typically leads to the formation of the "Evans syn" aldol product with high diastereoselectivity.[1]

-

"non-Evans syn" Aldol Adduct: Conversely, employing one equivalent of the base can favor the "non-Evans syn" aldol adduct.[1]

-

"Anti" Aldol Adduct: Under different conditions, for instance with magnesium bromide catalysis, anti-aldol adducts can be obtained.

This protocol will focus on the widely used titanium-mediated synthesis of syn-aldol adducts.

Experimental Protocols

A. Preparation of (R)-4-Isopropyl-N-propanoyl-1,3-thiazolidine-2-thione

This procedure outlines the acylation of the commercially available or synthetically prepared this compound.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Propionyl chloride

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 equiv).

-

Dissolve the thiazolidinethione in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equiv) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

Add propionyl chloride (1.1 equiv) dropwise.

-

Continue stirring at -78 °C for 1 hour, then allow the reaction mixture to warm to 0 °C and stir for an additional hour.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylthiazolidinethione as a yellow solid.[6]

B. Asymmetric Aldol Reaction Protocol ("Evans syn")

This protocol describes the titanium tetrachloride and (-)-sparteine mediated aldol reaction to yield the "Evans syn" adduct.

Materials:

-

(R)-4-Isopropyl-N-propanoyl-1,3-thiazolidine-2-thione

-

Anhydrous Dichloromethane (DCM)

-

Titanium tetrachloride (TiCl4), 1 M solution in DCM

-

(-)-Sparteine

-

Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

To an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the (R)-4-Isopropyl-N-propanoyl-1,3-thiazolidine-2-thione (1.0 equiv) and dissolve it in anhydrous DCM.

-

Cool the solution to -78 °C.

-

Add titanium tetrachloride (1.1 equiv, 1 M solution in DCM) dropwise. The solution should turn a deep red color.

-

Stir the mixture at -78 °C for 5 minutes.

-

Add (-)-sparteine (2.5 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add the desired aldehyde (1.2 equiv) dropwise.

-

Continue stirring at -78 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction at -78 °C by adding saturated aqueous NH4Cl solution.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel. The diastereomeric products can often be separated, and their yellow color aids in visualization on the column.[7]

Data Presentation

The following tables summarize the typical yields and diastereoselectivities achieved in the asymmetric aldol reaction using N-acylthiazolidinethiones with various aldehydes under titanium-mediated conditions.

Table 1: Asymmetric Aldol Reaction with Aliphatic Aldehydes

| Entry | Aldehyde | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Isobutyraldehyde | >98:2 | 85 | |

| 2 | Propionaldehyde | 97:3 | 88 | |

| 3 | Acetaldehyde | 95:5 | 75 |

Table 2: Asymmetric Aldol Reaction with Aromatic and Unsaturated Aldehydes

| Entry | Aldehyde | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Benzaldehyde | >98:2 | 90 | |

| 2 | p-Anisaldehyde | >98:2 | 87 | |

| 3 | Crotonaldehyde | 92:8 | 66[7] |

Note: The data presented are representative and may vary based on specific reaction conditions and the purity of reagents.

Mandatory Visualizations

Experimental Workflow for Asymmetric Aldol Reaction

Caption: Workflow for the TiCl4-mediated asymmetric aldol reaction.

Proposed Transition State Model (Zimmerman-Traxler)

Caption: Zimmerman-Traxler model for the aldol reaction.

Conclusion

The asymmetric aldol reaction utilizing this compound as a chiral auxiliary provides a highly efficient and stereoselective method for the synthesis of β-hydroxy carbonyl compounds. The protocols outlined, based on established literature, offer a reliable pathway for obtaining desired aldol adducts. The ability to control the stereochemical outcome by modifying reaction conditions makes this a versatile tool for the synthesis of complex molecules in academic and industrial research, particularly in the field of drug development. The straightforward removal of the auxiliary further enhances its synthetic utility.

References

- 1. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes: Diastereoselective Alkylation of N-Acyl (R)-4-Isopropylthiazolidine-2-thione

Introduction

The use of chiral auxiliaries is a powerful and reliable strategy in asymmetric synthesis, providing high levels of stereocontrol and predictable outcomes. The (R)-4-Isopropylthiazolidine-2-thione is a highly effective chiral auxiliary, particularly for the diastereoselective alkylation of N-acyl derivatives. This methodology allows for the synthesis of enantioenriched α-substituted carboxylic acids and their derivatives, which are valuable building blocks in pharmaceutical and natural product synthesis.

The stereochemical outcome is directed by the bulky isopropyl group at the C4 position of the thiazolidinethione ring. Upon deprotonation, a rigid metal-chelated Z-enolate is formed. The isopropyl group effectively shields the Re face of the enolate, forcing the electrophile to approach from the less sterically hindered Si face. This results in the formation of one diastereomer in significant excess.

Principle of Diastereoselection

The high diastereoselectivity observed in the alkylation of N-acyl (R)-4-Isopropylthiazolidine-2-thiones is attributed to the formation of a conformationally rigid sodium or lithium (Z)-enolate. Chelation between the enolate oxygen and the sulfur atom of the thiazolidinethione ring with the metal cation creates a planar, rigid five-membered ring structure. The (R)-configured isopropyl group at C4 sterically blocks the top (Re) face of the enolate, thereby directing the incoming electrophile to the bottom (Si) face. This facial bias is the origin of the high diastereoselectivity.

Experimental Protocols

Protocol 1: N-Acylation of this compound

This procedure describes the attachment of an acyl group (e.g., propionyl group) to the chiral auxiliary.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.6 M)

-

Acyl chloride (e.g., Propanoyl chloride)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in an oven-dried, round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 15 minutes.

-

Slowly add the acyl chloride (1.2 eq) to the reaction mixture.

-

Allow the solution to warm to room temperature and stir for 2.5 hours.[1]

-

Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-acyl thiazolidinethione.

Protocol 2: Diastereoselective Alkylation

This general protocol outlines the alkylation of the N-acylated chiral auxiliary.

Materials:

-

N-Acyl this compound

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF)

-

Alkylating agent (e.g., Benzyl bromide, Allyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In an oven-dried flask under a nitrogen atmosphere, dissolve the N-acyl thiazolidinethione (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Add NaHMDS solution (1.1 eq) dropwise. Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.[2]

-

Add the alkylating agent (1.2 - 2.0 eq) dropwise at -78 °C.

-

Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product via flash column chromatography to yield the α-alkylated product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis or gas chromatography (GC).

Protocol 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to yield the desired chiral product. The method of cleavage determines the functional group obtained.

A. To Obtain the Chiral Carboxylic Acid (Hydrolytic Cleavage)

-

Reagents: Lithium hydroxide (LiOH), 30% Hydrogen peroxide (H₂O₂), THF/Water.[3]

-

Procedure: Dissolve the alkylated product in a 4:1 mixture of THF and water. Cool to 0 °C and add a premixed solution of H₂O₂ and aqueous LiOH. Stir at 0 °C for 1-2 hours. Quench with aqueous sodium sulfite (Na₂SO₃). Acidify and extract the carboxylic acid.

B. To Obtain the Chiral Primary Alcohol (Reductive Cleavage)

-

Reagents: Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄), THF or Diethyl ether.[2][4]

-